![molecular formula C12H10N2O2 B14669889 2-[(E)-(2-hydroxyphenyl)methylideneamino]pyridin-3-ol](/img/structure/B14669889.png)
2-[(E)-(2-hydroxyphenyl)methylideneamino]pyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-(2-hydroxyphenyl)methylideneamino]pyridin-3-ol is a Schiff base compound, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their wide range of applications in various fields such as chemistry, biology, and medicine due to their unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(2-hydroxyphenyl)methylideneamino]pyridin-3-ol typically involves the condensation reaction between 2-hydroxybenzaldehyde and 3-aminopyridine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[(E)-(2-hydroxyphenyl)methylideneamino]pyridin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction can lead to the formation of corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(E)-(2-hydroxyphenyl)methylideneamino]pyridin-3-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Exhibits biological activities such as antimicrobial and antioxidant properties.
Medicine: Potential use in developing pharmaceutical agents due to its biological activities.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mecanismo De Acción
The mechanism of action of 2-[(E)-(2-hydroxyphenyl)methylideneamino]pyridin-3-ol involves its ability to form stable complexes with metal ions. This is due to the presence of donor atoms (nitrogen and oxygen) in its structure, which can coordinate with metal ions. These metal complexes can exhibit various biological activities, such as enzyme inhibition and antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
2-[(E)-(2-hydroxyphenyl)methylideneamino]phenol: Similar structure but with a phenol group instead of a pyridine ring.
2-[(E)-(2-hydroxyphenyl)methylideneamino]benzaldehyde: Similar structure but with a benzaldehyde group instead of a pyridine ring.
Uniqueness
2-[(E)-(2-hydroxyphenyl)methylideneamino]pyridin-3-ol is unique due to the presence of both a pyridine ring and a Schiff base moiety in its structure. This combination allows it to form stable metal complexes and exhibit a wide range of biological activities, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C12H10N2O2 |
|---|---|
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
2-[(E)-(2-hydroxyphenyl)methylideneamino]pyridin-3-ol |
InChI |
InChI=1S/C12H10N2O2/c15-10-5-2-1-4-9(10)8-14-12-11(16)6-3-7-13-12/h1-8,15-16H/b14-8+ |
Clave InChI |
QHVRXRAGGGFCOI-RIYZIHGNSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=N/C2=C(C=CC=N2)O)O |
SMILES canónico |
C1=CC=C(C(=C1)C=NC2=C(C=CC=N2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


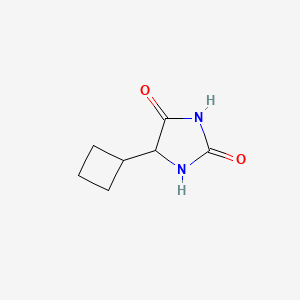
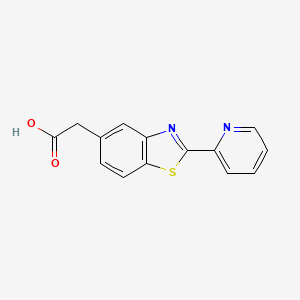
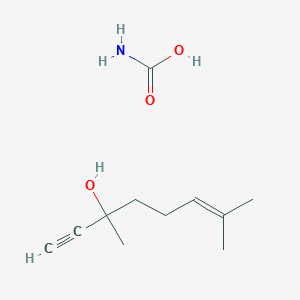
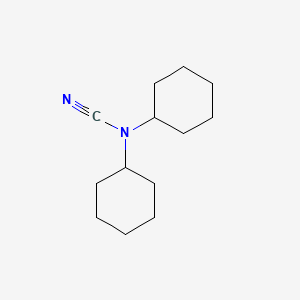
![3-Sulfanylidene-2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B14669834.png)
![5,8,9,10-Tetrahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepin-6-one](/img/structure/B14669838.png)
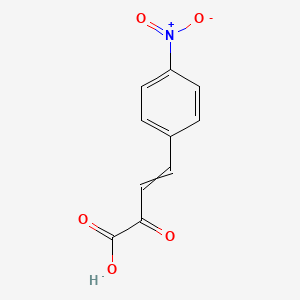
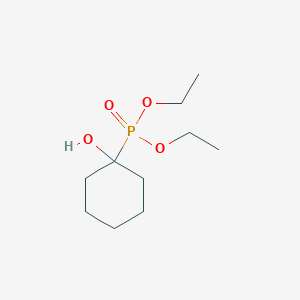
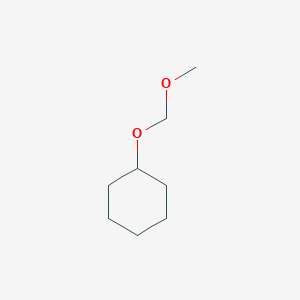
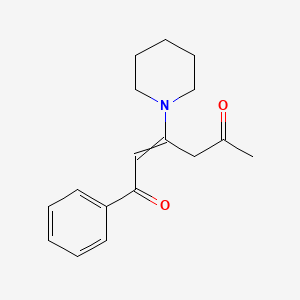
![6H-Pyrimido[5,4-B]azepine](/img/structure/B14669862.png)
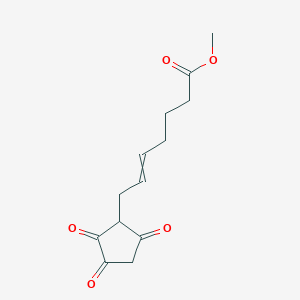
![Ethyl 4-[(4-hexoxyphenyl)methylideneamino]benzoate](/img/structure/B14669875.png)

